Ethyl 2-(2,6-dichlorophenyl)acetate
Overview
Description
Ethyl 2-(2,6-dichlorophenyl)acetate is a chemical compound with the molecular formula C10H10O2Cl2 . It is also known by other synonyms such as Ethyl 2,6-Dichlorobenzeneacetate, and (2,6-Dichlorophenyl)acetic Acid Ethyl Ester .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula C10H10O2Cl2 . The molecular weight of this compound is 233.09 .Scientific Research Applications
Organic Intermediates in Wastewater Treatment
Ethyl 2-(2,6-dichlorophenyl)acetate has been identified as an intermediate in the degradation of certain compounds during wastewater treatment. For example, during the mineralization of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes, this compound was found as a transient product (Yunfu. Sun & J. Pignatello, 1993).
Intermediate for Synthesis of Peptidic Nucleic Acids
The compound serves as an intermediate in the synthesis of peptidic nucleic acids (PNAs) containing purine nucleobases. This application is crucial in the field of biochemistry and molecular biology for manipulating and studying genetic material (D. Chan et al., 1995).
Photophysical Properties in Organometallic Complexes
This compound is used in the synthesis of certain organometallic complexes, particularly those involving platinum. These complexes, characterized by their photophysical properties, are of interest in material science and chemistry for their potential applications in photovoltaics and as luminescent materials (S. Fuertes et al., 2012).
Chromatographic Analysis
The compound is also relevant in chromatographic analysis. It has been used in the separation and estimation of dichlorophen and hexachlorophene, demonstrating its utility in analytical chemistry, particularly in the pharmaceutical industry (R. W. Daisley & C. Olliff, 1970).
Corrosion Inhibition
This compound derivatives have been studied for their corrosion inhibition properties. These derivatives are significant in materials science and industrial applications, particularly in protecting metals from corrosion (A. Zarrouk et al., 2014).
Mechanism of Action
Target of Action
Ethyl 2-(2,6-dichlorophenyl)acetate is primarily used in cancer research as a kinase modulator . Kinases are enzymes that play a crucial role in cell signaling, growth, and division. They work by transferring phosphate groups from high-energy donor molecules, such as ATP, to specific substrates, a process known as phosphorylation. This action can activate or deactivate the substrate, thereby regulating its function and the biochemical pathways in which it is involved.
Mode of Action
As a kinase modulator, it likely interacts with its target kinases, altering their activity and thus influencing the phosphorylation state of their substrate proteins . This can lead to changes in cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.
Biochemical Pathways
Given its role as a kinase modulator, it can be inferred that it may impact various signaling pathways regulated by kinases . These could include pathways involved in cell growth, proliferation, and survival, among others.
Result of Action
As a kinase modulator, it is likely to influence the activity of its target kinases, leading to alterations in the phosphorylation state of their substrates and subsequent changes in cellular processes .
properties
IUPAC Name |
ethyl 2-(2,6-dichlorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIULTZDJYYIKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=C1Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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